molecular formula C21H21N7O B2408702 3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2379996-00-4

3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile

Cat. No. B2408702
M. Wt: 387.447
InChI Key: GJUIBXWJRPQGMC-UHFFFAOYSA-N
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Description

The compound “3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .

Scientific Research Applications

Synthesis and Reactivity

  • Research has explored the synthesis and reactivity of compounds related to 3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile. This includes the preparation and reactions of similar compounds, demonstrating their potential as versatile intermediates in organic synthesis (Farag, Dawood, & Kandeel, 1996).

Structural and Theoretical Analysis

  • Studies have conducted structural analysis and density functional theory (DFT) calculations on similar compounds, helping to understand their molecular structure and properties (Sallam et al., 2021).

Synthesis of Novel Derivatives

  • Various research efforts have focused on synthesizing novel derivatives of related compounds, highlighting their utility in creating new chemical entities with potential applications in medicinal chemistry and drug discovery (Shaaban, Saleh, & Farag, 2009).

properties

IUPAC Name

3-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c22-14-15-3-1-4-17(13-15)21(29)27-10-2-9-26(11-12-27)19-8-7-18-23-24-20(16-5-6-16)28(18)25-19/h1,3-4,7-8,13,16H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUIBXWJRPQGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3=NN4C(=NN=C4C5CC5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)benzonitrile

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